molecular formula C11H14O2 B8531557 2,6-Diethyl-4-hydroxy-benzaldehyde

2,6-Diethyl-4-hydroxy-benzaldehyde

Cat. No.: B8531557
M. Wt: 178.23 g/mol
InChI Key: PTEOEIVEPOHCDT-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-hydroxy-benzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,6-diethyl-4-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-7,13H,3-4H2,1-2H3

InChI Key

PTEOEIVEPOHCDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1C=O)CC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 9.00 g (46.8 mmol)) 2,6-diethyl-4-methoxy-benzaldehyde in 50 ml dichloromethane at −78° C. was added 103 ml (103 mmol) of a 1 M solution of boron tribromide in dichloromethane and the reaction mixture was allowed to warm to room temperature and then heated at reflux for 16 h. The reaction mixture was quenched by pouring onto ice and the resulting mixture was then diluted with ethyl acetate and washed sequentially with water and with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo to afford 8.68 g (100%) of the title compound as a brown crystalline solid. MS (ISP): 177.4 ([M-H]−, 100%).
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Synthesis routes and methods II

Procedure details

To a solution of 2.50 g (13.0 mmol) 2,6-diethyl-4-methoxy-benzaldehyde in 15 ml dichloromethane at −60° C. was added dropwise 26.0 ml (26.0 mmol) of a 1 M solution of boron tribromide in dichloromethane. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated at reflux for 16 h. The reaction mixture was then cooled to room temperature and poured onto an ice-water mixture. The mixture was diluted with dichloromethane, the phases were separated, and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was resuspended in a 1:1 mixture of ethyl acetate and diethyl ether and extracted with 1 N aqueous sodium hydroxide solution. The phases were separated and the aqueous phase was acidified to pH 1 by addition of concentrated hydrochloric acid and then extracted with ethyl acetate. The phases were separated and the organic phase was washed with saturated brine, dried over Na2SO4, filtered and concentrated in vacuo to afford 1.48 g (64%) of the title compound as a brown crystalline solid. MS (ISP): 177.4 ([M−H]−).
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ice water
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64%

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